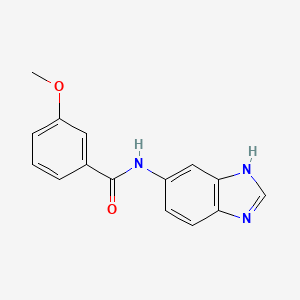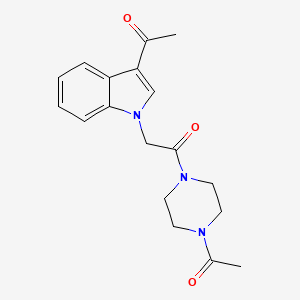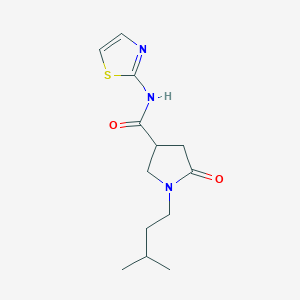
N-(1H-benzimidazol-5-yl)-3-methoxybenzamide
Overview
Description
N-(1H-benzimidazol-5-yl)-3-methoxybenzamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry. This particular compound features a benzimidazole ring substituted at the 5-position with a 3-methoxybenzamide group, which contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of N-(1H-benzimidazol-5-yl)-3-methoxybenzamide is the Serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in the unfolded protein response (UPR) pathway, which is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .
Mode of Action
This compound interacts with its target by sensing unfolded proteins in the lumen of the endoplasmic reticulum via its N-terminal domain, leading to enzyme auto-activation . The active endoribonuclease domain then splices XBP1 mRNA to generate a potent transcriptional activator .
Biochemical Pathways
The compound primarily affects the unfolded protein response (UPR) pathway . The UPR pathway is a cellular stress response pathway activated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. The downstream effects of this pathway include the upregulation of chaperone proteins to aid in protein folding, degradation of misfolded proteins, and attenuation of general protein translation to reduce the protein load on the endoplasmic reticulum .
Pharmacokinetics
These properties can be influenced by factors such as the compound’s chemical structure, solubility, stability, and interactions with transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in modulating the UPR pathway. By activating IRE1 and promoting the splicing of XBP1 mRNA, the compound can enhance the cell’s ability to manage protein misfolding stress, potentially mitigating the harmful effects of protein aggregation disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels can affect the compound’s solubility and stability, while temperature can impact its rate of absorption and distribution. Furthermore, the presence of other substances, such as food or other drugs, can also influence the compound’s pharmacokinetics and pharmacodynamics .
Biochemical Analysis
Biochemical Properties
N-(1H-benzimidazol-5-yl)-3-methoxybenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit enzymes such as factor Xa (FXa) and poly (ADP-ribose) polymerase (PARP), which are involved in blood coagulation and DNA repair, respectively . These interactions highlight the compound’s potential in therapeutic applications, particularly in anticoagulation and cancer treatment.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins . Additionally, these compounds can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of enzymes like FXa and PARP by binding to their active sites, thereby preventing substrate access and subsequent enzymatic reactions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and metabolism . These findings underscore the importance of monitoring the temporal effects of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anticoagulation and anticancer activity, without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes metabolic transformations, including demethylation and hydroxylation, mediated by cytochrome P450 enzymes . These metabolic processes can influence the compound’s bioavailability and activity, affecting its therapeutic potential. Additionally, this compound can modulate metabolic flux and metabolite levels by interacting with key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and distribution . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and tissue distribution .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . For instance, the presence of nuclear localization signals can direct this compound to the nucleus, where it can interact with DNA and transcription factors . Similarly, mitochondrial targeting signals can direct this compound to the mitochondria, affecting mitochondrial function and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-5-yl)-3-methoxybenzamide typically involves the condensation of o-phenylenediamine with 3-methoxybenzoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The general reaction scheme is as follows:
Condensation: o-Phenylenediamine reacts with 3-methoxybenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid.
Cyclization: The intermediate Schiff base undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-(1H-benzimidazol-5-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of N-(1H-benzimidazol-5-yl)-3-hydroxybenzamide.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
N-(1H-benzimidazol-5-yl)-3-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Comparison with Similar Compounds
- N-(1H-benzimidazol-2-yl)-3-methoxybenzamide
- N-(1H-benzimidazol-5-yl)-4-methoxybenzamide
- N-(1H-benzimidazol-5-yl)-3-hydroxybenzamide
Comparison: N-(1H-benzimidazol-5-yl)-3-methoxybenzamide is unique due to the presence of the methoxy group at the 3-position of the benzamide moiety. This structural feature imparts distinct chemical and biological properties, such as enhanced solubility and increased binding affinity to molecular targets. Compared to its analogs, this compound exhibits superior antimicrobial and anticancer activities, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(3H-benzimidazol-5-yl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-12-4-2-3-10(7-12)15(19)18-11-5-6-13-14(8-11)17-9-16-13/h2-9H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNNSKFBZUDJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4520109.png)
![2-methyl-3,5-diphenyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4520112.png)
![N-[4-(dimethylamino)benzyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4520115.png)
![methyl (2S,4R)-1-methyl-4-{[3-(1H-pyrazol-4-yl)benzoyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4520121.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4520126.png)

![N-[2-methoxy-5-(prop-2-en-1-ylsulfamoyl)phenyl]acetamide](/img/structure/B4520142.png)
![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B4520152.png)
![methyl 4-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B4520163.png)

![N-[3-(aminocarbonyl)-2-methylphenyl]-1-(benzylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4520168.png)
![3-{[2-(2,4-dimethylphenoxy)propanoyl]amino}-2-methylbenzamide](/img/structure/B4520169.png)

![N-[4-(acetylamino)phenyl]-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B4520204.png)
